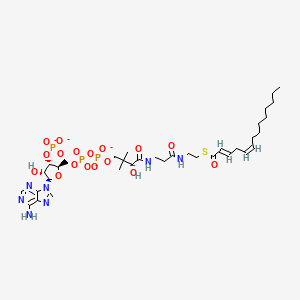

(2E,5Z)-tetradecadienoyl-CoA(4-)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2E,5Z)-tetradecadienoyl-CoA(4-) is an 2,3-trans-enoyl CoA(4-) obtained by deprotonation of phosphate and diphosphate OH groups of (2E,5Z)-tetradecadienoyl-CoA; major species at pH 7.3. It is a 2,3-trans-enoyl CoA(4-), a long-chain fatty acyl-CoA(4-) and a 4-saturated trans-2-enoyl-CoA(4-). It is a conjugate base of a (2E,5Z)-tetradecadienoyl-CoA.

Aplicaciones Científicas De Investigación

Fatty Acid Metabolism

Role in β-Oxidation:

(2E,5Z)-tetradecadienoyl-CoA(4-) is involved in the β-oxidation of unsaturated fatty acids. It is formed during the breakdown of dietary fats and is essential for energy production in cells. The compound undergoes enzymatic reactions that convert it into acetyl-CoA, which can then enter the citric acid cycle for ATP production .

Enzymatic Pathways:

The compound is a substrate for various acyl-CoA dehydrogenases, which catalyze the initial step of fatty acid oxidation. Specifically, it can be processed by very long-chain acyl-CoA dehydrogenase and other related enzymes that facilitate the oxidation of long-chain fatty acids .

Biosynthesis of Bioactive Lipids

Precursor for Signaling Molecules:

(2E,5Z)-tetradecadienoyl-CoA(4-) serves as a precursor for the synthesis of bioactive lipids, including certain eicosanoids and sphingolipids. These lipids play critical roles in cell signaling and inflammation . The ability to manipulate its levels can influence lipid metabolism and signaling pathways.

Genomic Engineering Applications:

In metabolic engineering, (2E,5Z)-tetradecadienoyl-CoA(4-) can be utilized to enhance the production of specific lipids through genetic modifications in microbial systems. By introducing or modifying genes involved in its metabolism, researchers can optimize microbial strains for increased lipid production, which has applications in biofuels and bioplastics .

Research on Metabolic Disorders

Understanding Fatty Acid Disorders:

Research involving (2E,5Z)-tetradecadienoyl-CoA(4-) is crucial for understanding metabolic disorders related to fatty acid oxidation. Mutations in enzymes that metabolize this compound can lead to conditions such as medium-chain acyl-CoA dehydrogenase deficiency (MCADD), which is characterized by an inability to properly oxidize certain fatty acids .

Case Studies:

Several studies have investigated the implications of altered metabolism of (2E,5Z)-tetradecadienoyl-CoA(4-) in various conditions. For instance, research has shown that deficiencies in enzymes that act on this compound lead to an accumulation of intermediates, which can be toxic and result in severe metabolic crises .

Biotechnological Applications

Microbial Production Systems:

The compound is being explored for its potential use in engineered microbial systems for producing valuable metabolites. For example, strains of Escherichia coli have been genetically modified to utilize (2E,5Z)-tetradecadienoyl-CoA(4-) as a substrate for producing biochemicals like 3-hydroxybutyrate .

Optimization of Production Pathways:

Researchers are developing methods to optimize pathways involving (2E,5Z)-tetradecadienoyl-CoA(4-) to increase yields of desired products while minimizing byproducts. This includes balancing metabolic flux through various enzymatic pathways to enhance efficiency .

Análisis De Reacciones Químicas

Enzymatic Dehydrogenation in β-Oxidation

(2E,5Z)-Tetradecadienoyl-CoA(4⁻) forms during the β-oxidation of elaidic acid (9-trans-octadecenoic acid) in mitochondrial matrices. This reaction involves:

Substrate : (5Z)-Tetradecenoyl-CoA(4⁻)

Enzyme : Long-chain acyl-CoA dehydrogenase (LCAD)

Cofactor : FAD (oxidized form)

Reaction :

(5Z) tetradecenoyl CoA+FAD→(2E,5Z) tetradecadienoyl CoA+FADH2+H+

Key findings :

-

LCAD exhibits lower catalytic efficiency for (2E,5Z)-tetradecadienoyl-CoA compared to its cis isomer (5-cis-tetradecenoyl-CoA), with reduced V<sub>max</sub> and higher K<sub>m</sub> values .

-

Accumulation of (2E,5Z)-tetradecadienoyl-CoA in mitochondria leads to incomplete β-oxidation and leakage of intermediates like 5-trans-tetradecenoylcarnitine .

Isomerization Reactions

The compound undergoes isomerization to resolve steric hindrance from trans double bonds:

Reaction :

(3E,5Z) tetradecadienoyl CoAΔ3,5 dienoyl CoA isomerase(2E,5Z) tetradecadienoyl CoA

Enzyme : Δ<sup>3,5</sup>-dienoyl-CoA isomerase

Function : Converts 3,5-dienoyl-CoA to 2,5-dienoyl-CoA for subsequent hydration .

Hydrolysis and Carnitine Conjugation

Accumulated (2E,5Z)-tetradecadienoyl-CoA undergoes hydrolysis and conjugation:

Steps :

-

Hydrolysis :

(2E,5Z) tetradecadienoyl CoA+H2O→tetradecadienoic acid+CoA SH -

Carnitine conjugation :

Tetradecadienoic acid+carnitine→5 trans tetradecenoylcarnitine

Biological impact : This pathway allows partial escape of intermediates from mitochondria, contributing to metabolic byproducts detected in lipidomic studies .

Comparative Enzyme Kinetics

Notes :

-

LCAD shows ~57% lower activity for the trans-isomer compared to the cis counterpart.

-

Very long-chain acyl-CoA dehydrogenase (VLCAD) prefers saturated substrates like myristoyl-CoA .

Metabolic Pathway Integration

(2E,5Z)-Tetradecadienoyl-CoA(4⁻) integrates into broader lipid metabolism through:

-

β-oxidation bottlenecks : Accumulation disrupts energy yield from trans-fatty acids.

-

Alternative routes : Hydrolysis and carnitine conjugation divert intermediates into blood or urine, detectable via mass spectrometry .

This compound’s reactivity underscores challenges in metabolizing trans-fats and highlights enzymatic preferences critical for designing therapeutic interventions in lipid disorders.

Propiedades

Fórmula molecular |

C35H54N7O17P3S-4 |

|---|---|

Peso molecular |

969.8 g/mol |

Nombre IUPAC |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-[(2E,5Z)-tetradeca-2,5-dienoyl]sulfanylethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate |

InChI |

InChI=1S/C35H58N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42/h11-12,14-15,22-24,28-30,34,45-46H,4-10,13,16-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50)/p-4/b12-11-,15-14+/t24-,28-,29-,30+,34-/m1/s1 |

Clave InChI |

JVEFYXPCQBMMAA-ZMLWRGBOSA-J |

SMILES isomérico |

CCCCCCCC/C=C\C/C=C/C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |

SMILES canónico |

CCCCCCCCC=CCC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.